(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone
Description
The compound “(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone” features a benzothiazole core linked to an azetidine ring via an ether bond, which is further connected to a 2,4-dimethylthiazole group through a methanone bridge. The benzothiazole moiety is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and kinase inhibitory properties . The 2,4-dimethylthiazole group may contribute to hydrophobic interactions in binding pockets, as seen in kinase inhibitors .
Properties
IUPAC Name |
[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-9-14(22-10(2)17-9)15(20)19-7-11(8-19)21-16-18-12-5-3-4-6-13(12)23-16/h3-6,11H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLXXKPQUDJDCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone typically involves multiple steps. One common method includes the reaction of 3-(2-mercaptoacetamido)benzo[d]thiazol-2-ol with 2,4-dimethylthiazole-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone involves its interaction with specific molecular targets. For instance, it may inhibit enzymes like cyclooxygenase (COX) to exert anti-inflammatory effects . The compound can also interact with DNA or proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural Analysis
Key structural analogs and their differences are summarized below:
Key Observations :
- The 2,4-dimethylthiazole group is structurally similar to substituents in kinase inhibitors, which often employ thiazole derivatives for hydrophobic interactions .
- Benzothiazole is a common motif in antiproliferative agents, as seen in , but its linkage to azetidine is unique to the target compound.
Physical and Spectral Properties
Note: The target compound’s spectral data would distinguish it via azetidine proton signals (δ ~3.8–4.2) and methyl groups on thiazole (δ ~2.4–2.6).
Biological Activity
The compound (3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethylthiazol-5-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential biological activities. Its structure incorporates a benzo[d]thiazole moiety, an azetidine ring, and a thiazole derivative, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound based on existing research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 356.5 g/mol. The presence of functional groups such as benzo[d]thiazole and azetidine enhances its reactivity and potential interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 356.5 g/mol |
| CAS Number | 1421525-14-5 |
Biological Activity Overview
Research indicates that compounds containing benzo[d]thiazole and azetidine moieties frequently exhibit significant biological activities, including:
- Antimicrobial Activity : Some derivatives show activity against various bacterial strains.
- Anticancer Properties : Compounds similar to this one have demonstrated antiproliferative effects against cancer cell lines.
- Anti-inflammatory Effects : The potential for modulating inflammatory responses has been noted in related compounds.
Case Studies and Research Findings
-
Anticancer Activity :
A study evaluating benzo[d]thiazole derivatives found that certain compounds exhibited cytotoxic effects against leukemia cell lines, highlighting the potential of similar structures to inhibit tumor growth effectively . The cytotoxicity was associated with the ability to induce apoptosis in cancer cells.Compound Type Cell Line Tested IC50 (µM) Benzo[d]thiazole Derivative MT-4 (HIV+) 4 - 9 Antiproliferative Agent Solid Tumor Lines Variable -
Antimicrobial Evaluation :
Similar compounds were tested against a range of pathogens, including Gram-positive and Gram-negative bacteria. However, many did not show significant antimicrobial activity, suggesting that modifications to the structure may be necessary to enhance efficacy. -
Molecular Docking Studies :
Advanced techniques such as molecular docking have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can bind effectively to specific enzymes involved in disease pathways, potentially leading to therapeutic applications.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Variations in substituents on the thiazole or azetidine rings can significantly impact their biological efficacy. For instance, introducing different functional groups may enhance solubility or improve binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
